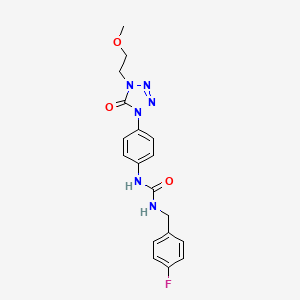

1-(4-fluorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea

Description

Propriétés

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN6O3/c1-28-11-10-24-18(27)25(23-22-24)16-8-6-15(7-9-16)21-17(26)20-12-13-2-4-14(19)5-3-13/h2-9H,10-12H2,1H3,(H2,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGCPMWNTDSEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-Fluorobenzyl)-3-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea, with the CAS number 1396567-96-6, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.4 g/mol. The structure includes a fluorobenzyl group and a tetrazole moiety, which are known to influence biological activity significantly.

| Property | Value |

|---|---|

| CAS Number | 1396567-96-6 |

| Molecular Formula | C₁₈H₁₉FN₆O₃ |

| Molecular Weight | 386.4 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Antitumor Activity

Research indicates that tetrazole derivatives exhibit notable antitumor properties. The incorporation of the tetrazole ring in the structure of this compound enhances its interaction with biological targets involved in cancer cell proliferation.

A study by highlights that derivatives of tetrazole have shown efficacy against various cancer cell lines, suggesting that the compound may share similar properties. The mechanism is believed to involve the inhibition of key enzymes in cell cycle regulation.

Antimicrobial Activity

Tetrazole derivatives have also been evaluated for their antimicrobial properties. The presence of the fluorobenzyl group may enhance lipophilicity, facilitating better membrane penetration and increasing antimicrobial efficacy.

In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria, indicating potential therapeutic applications in treating infections.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through SAR studies. Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines in various models, which could translate to therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

- Fluorobenzyl Group : The fluorine atom can enhance binding affinity to biological targets and improve metabolic stability.

- Tetrazole Moiety : Known for its bioisosteric properties, it can mimic carboxylic acids and enhance solubility and potency.

- Methoxyethyl Substituent : This group may contribute to improved pharmacokinetic properties by enhancing lipophilicity.

Case Study 1: Antitumor Efficacy

A recent study evaluated a series of tetrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer cells, suggesting promising antitumor activity .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial activity, derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to standard antibiotics, reinforcing its potential as an antimicrobial agent .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

The target compound contains a 5-oxo-4,5-dihydro-1H-tetrazole ring, distinct from other urea derivatives with thiazole (compounds 4 and 5 in ), pyrazole (), or oxadiazole () cores. Tetrazoles are known for their acidity (pKa ~4.5–5.0), making them effective carboxylate bioisosteres, whereas thiazoles and oxadiazoles exhibit varied electronic properties and binding affinities .

Substituent Effects

- Halogenated Aryl Groups : The 4-fluorobenzyl group in the target compound contrasts with chlorophenyl (compound 4 ), bromophenyl (compound 5 ), and trifluoromethylphenyl () substituents. Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier halogens like chlorine .

- Methoxyethyl vs.

Molecular Weight and Complexity

The molecular weight of the target compound is estimated to exceed 400 g/mol, comparable to analogs like 1-(4-fluorophenyl)-3-[4-(4-fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]urea (MW: 386.4 g/mol, ) and 1-(4-chlorobenzyl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea (MW: 370.8 g/mol, ). Increased molecular weight in the target compound may influence pharmacokinetic properties such as absorption and distribution .

Physicochemical Properties

Solubility and Crystal Packing

The 2-methoxyethyl group in the target compound likely enhances aqueous solubility compared to halogenated analogs. highlights that halogen substituents (Cl, F) in isostructural compounds 4 and 5 result in similar triclinic crystal packing (space group P̄1), with minor adjustments to accommodate steric and electronic differences . The methoxyethyl group’s flexibility may disrupt crystalline order, favoring amorphous solid forms with higher solubility.

Electronic Effects

The tetrazole’s electron-deficient nature contrasts with the electron-rich thiazole and pyrazole rings in analogs. The methoxyethyl group’s electron-donating properties could modulate the tetrazole’s acidity, affecting ionization state and binding interactions in biological systems .

Comparative Data Table

Méthodes De Préparation

Cycloaddition with Sodium Azide and Triethyl Orthoformate

A widely adopted method involves reacting 4-(2-methoxyethylamino)benzonitrile with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) in glacial acetic acid at 80°C for 5–6 hours. This yields 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)aniline (Intermediate A) with >85% efficiency.

Reaction Conditions:

| Component | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NaN₃ | 0.01 mol | Acetic acid | 80°C | 6 hrs | 87% |

| HC(OEt)₃ | 0.012 mol |

Diazidation of Malonamide Derivatives

Alternative routes employ diazidation of N-benzyl malonamide using iodine azide (IN₃), followed by thermolysis to release isocyanates, which cyclize to form tetrazoles. This method achieves moderate yields (60–70%) but offers scalability.

Functionalization of the Tetrazole Core

Introduction of the 2-Methoxyethyl Group

The 2-methoxyethyl substituent is introduced via nucleophilic substitution. Intermediate A reacts with 2-methoxyethyl methanesulfonate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

Procedure:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.